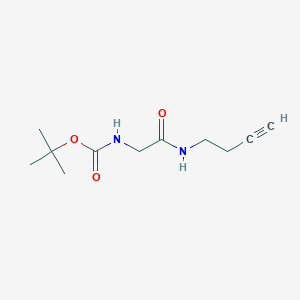

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate

Description

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is a carbamate-protected derivative featuring a but-3-ynylamino substituent. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The alkyne (but-3-ynyl) group confers unique reactivity, particularly in click chemistry (e.g., azide-alkyne cycloaddition), making it valuable in drug discovery and bioconjugation.

Properties

IUPAC Name |

tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-5-6-7-12-9(14)8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGOMHIYXZYLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate typically involves the reaction of 3-butyn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The alkyne group in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form saturated derivatives, such as alkanes.

Substitution: The alkyne group can participate in substitution reactions, particularly in click chemistry, to form triazoles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Copper(I) iodide and sodium ascorbate are used in click chemistry reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Triazole derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is used as a versatile reagent in organic synthesis. Its reactive alkyne group allows it to participate in a variety of chemical reactions, making it a valuable building block for complex organic molecules.

Biology: In biological research, this compound is used to modify biomolecules through click chemistry, enabling the study of biological processes at the molecular level.

Medicine: The compound is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs where precise molecular modifications are required.

Industry: In material science, this compound is incorporated into polymers to enhance their properties, such as strength and flexibility.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate involves its reactive alkyne group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify biomolecules and participate in click chemistry reactions, facilitating the study and development of new compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on substituents, physicochemical properties, synthesis, and applications.

Structural Analogues and Substituent Effects

- Alkyne vs. Azide Groups: The target compound’s but-3-ynyl group contrasts with azide-containing analogs like tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (). Alkyne groups enable click chemistry, while azides are complementary reaction partners. This difference is critical in bioconjugation strategies . Hydrazine Derivatives: Compounds such as tert-butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate () and hydrazine-linked benzoxadiazoles () exhibit lower yields (55–85%) compared to alkyne derivatives. The alkyne’s stability under diverse reaction conditions may offer synthetic advantages .

- Aromatic vs. Aliphatic Substituents: Tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate () contains an aromatic ring, enhancing π-π interactions but reducing solubility in aqueous media. The target’s aliphatic alkyne likely improves solubility in organic solvents, favoring reactions in non-polar environments . Long Alkyl Chains: Derivatives with octyl (C₈), dodecyl (C₁₂), or octadecyl (C₁₈) chains () show increasing lipophilicity (Rf values: 0.14–0.32) and molecular weights (423–563 g/mol). The target’s shorter but-3-ynyl group balances reactivity and moderate lipophilicity .

Physicochemical Properties

- Solubility : Alkyne-containing derivatives generally exhibit moderate solubility in dichloromethane (DCM) and ethyl acetate, as seen in synthesis protocols (). Aromatic analogs () may require polar aprotic solvents (e.g., DMF) .

- Stability : The Boc group enhances stability, but the alkyne’s reactivity necessitates inert conditions (e.g., N₂ atmosphere) to prevent oxidation or undesired cycloadditions .

Biological Activity

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate, identified by its CAS number 149990-27-2, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₉H₁₅N₁O₂

- Molecular Weight : 169.22 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a but-3-yn-1-ylamino moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes related to neurodegenerative diseases. Specifically, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease by preventing amyloid beta aggregation and fibril formation .

- Anti-inflammatory Effects : Research indicates that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α in astrocytes stimulated by amyloid beta. This suggests a protective role against neuroinflammation associated with neurodegenerative conditions .

- Cell Viability Protection : In vitro studies have demonstrated that this compound can protect astrocyte cells from death induced by amyloid beta exposure, albeit with moderate efficacy compared to established treatments like galantamine .

Case Studies and Experimental Data

- In Vitro Studies : In a study assessing the protective effects on astrocytes, treatment with this compound resulted in approximately 20% reduction in cell death compared to controls exposed solely to amyloid beta. This effect was accompanied by decreased levels of TNF-α and free radicals, indicating a potential mechanism for neuroprotection .

- In Vivo Studies : In animal models subjected to scopolamine-induced cognitive impairment, the compound exhibited some protective effects on cognitive functions, although not statistically significant compared to standard treatments. The bioavailability of the compound in brain tissues was noted as a limiting factor for its efficacy .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Efficacy Against Amyloid Beta | Cytokine Modulation |

|---|---|---|---|

| This compound | β-secretase and acetylcholinesterase inhibition | Moderate | Decreases TNF-α |

| Galantamine | Acetylcholinesterase inhibition | High | Decreases TNF-α significantly |

| Donepezil | Acetylcholinesterase inhibition | High | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.